
(3-Iodo-pyridin-4-yl)-carbamic acid tert-butyl ester
Overview
Description
(3-Iodo-pyridin-4-yl)-carbamic acid tert-butyl ester (CAS: 211029-67-3) is a pyridine-derived organoiodine compound with the molecular formula C₁₀H₁₅N₂O₂I and a molecular weight of 322.14 g/mol . Structurally, it features a tert-butoxycarbonyl (Boc)-protected amino group at the 4-position of the pyridine ring and an iodine substituent at the 3-position (Figure 1). This compound is widely utilized in pharmaceutical and agrochemical synthesis as a versatile intermediate, particularly in Suzuki-Miyaura cross-coupling reactions due to the reactivity of the iodine substituent .
Mechanism of Action
Target of Action
N-Boc-4-Amino-3-iodopyridine, also known as (3-Iodo-pyridin-4-yl)-carbamic acid tert-butyl ester or 4-(boc-amino)-3-iodopyridine, is primarily used as a reagent in organic synthesis . Its primary targets are the functional groups in organic compounds that it reacts with during synthesis .
Mode of Action
The mode of action of N-Boc-4-Amino-3-iodopyridine involves the Boc protecting group. The Boc protecting group protects amines as less reactive carbamates in organic synthesis, and is deprotected with acid . The main method of Boc protection is the use of Boc anhydride . The mechanism involves the attack of the nucleophilic amine to the electrophilic anhydride .
Biochemical Pathways
The biochemical pathways affected by N-Boc-4-Amino-3-iodopyridine are those involved in the synthesis of organic compounds. The compound plays a role in the formation of carbon-nitrogen bonds, which are crucial in the construction of amides, amines, and other nitrogen-containing functional groups .
Pharmacokinetics
Its stability, reactivity, and solubility can impact its effectiveness as a reagent .
Result of Action
The result of the action of N-Boc-4-Amino-3-iodopyridine is the formation of new organic compounds with protected amine groups. These compounds can then undergo further reactions, with the Boc group being removed under acidic conditions when necessary .
Action Environment
The action of N-Boc-4-Amino-3-iodopyridine is influenced by environmental factors such as temperature, pH, and the presence of other reagents. For instance, the compound should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability .
Biological Activity
(3-Iodo-pyridin-4-yl)-carbamic acid tert-butyl ester, also known as tert-butyl-3-iodo-4-pyridinyl carbamate, is a compound that has garnered attention in various fields of research, particularly in pharmaceutical development, agricultural chemistry, and biochemical studies. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with an iodine atom and a carbamate functional group. Its chemical formula is , and it has a molecular weight of 308.12 g/mol. The presence of the iodine atom enhances its ability to interact with biological systems, making it a valuable candidate for drug development.
1. Pharmaceutical Applications
This compound has been identified as a significant intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its ability to cross the blood-brain barrier effectively makes it particularly useful in developing drugs for conditions such as Alzheimer's disease and other neurodegenerative disorders .
Case Study: Neuroprotective Agents
Research has shown that derivatives of this compound exhibit neuroprotective effects in vitro. In one study, compounds derived from (3-Iodo-pyridin-4-yl)-carbamic acid were tested for their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with cognitive decline. The results indicated that these derivatives could enhance cognitive function by preventing the breakdown of acetylcholine .
2. Agricultural Chemistry
The compound is also utilized in agricultural applications, particularly in formulating agrochemicals. It has been shown to enhance the efficacy of pest control products, thus improving crop yields and reducing agricultural losses .
Research Findings: Efficacy in Pest Control
Studies evaluating the insecticidal properties of this compound revealed that it effectively targets specific pest species while being less harmful to non-target organisms. This selectivity is crucial for sustainable agricultural practices .
3. Biochemical Research
In biochemical studies, this compound is employed to investigate enzyme inhibition and receptor binding mechanisms. Its structural characteristics allow researchers to explore interactions with various biological targets, contributing to a deeper understanding of disease mechanisms .
Enzyme Inhibition Studies
Inhibition assays have demonstrated that this compound can inhibit certain proteases involved in inflammatory pathways. This inhibition suggests potential therapeutic applications in treating inflammatory diseases .
Toxicity and Safety Profile
The safety profile of this compound indicates moderate toxicity levels. Acute toxicity studies have shown that it possesses high acute toxicity via inhalation but lower toxicity through oral and dermal routes . The compound's safety data sheets (SDS) recommend caution when handling due to its potential health risks.
Summary of Biological Activities
Activity | Details |
---|---|
Pharmaceutical Development | Intermediate for drugs targeting neurological disorders; effective blood-brain barrier penetration |
Agricultural Chemistry | Enhances efficacy in pest control; improves crop yields |
Biochemical Research | Investigates enzyme inhibition; potential therapeutic applications in inflammation |
Scientific Research Applications
Pharmaceutical Development
Key Role in Drug Synthesis
This compound serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its ability to cross the blood-brain barrier makes it a valuable candidate for developing treatments for conditions such as Alzheimer's disease and Parkinson's disease .
Mechanism of Action
The compound is believed to act through specific molecular targets in the brain, enhancing the efficacy of drugs designed to modulate neurotransmitter activity or inhibit pathological processes .
Agricultural Chemistry
Enhancement of Agrochemical Formulations
In agricultural chemistry, (3-Iodo-pyridin-4-yl)-carbamic acid tert-butyl ester is utilized to improve the efficacy of pest control products. Its incorporation into formulations can lead to increased crop yields and reduced agricultural losses due to pests and diseases .
Case Study: Efficacy in Pest Control
Research has demonstrated that formulations containing this compound exhibit enhanced activity against various agricultural pests, contributing to sustainable farming practices by minimizing the need for more toxic chemicals .
Material Science
Development of Advanced Materials
The compound is explored for its potential in material science, particularly in synthesizing polymers with improved thermal stability and mechanical properties. Its unique structure allows for modifications that can enhance the performance of materials used in various industrial applications .
Property | Observation |
---|---|
Thermal Stability | Enhanced compared to traditional polymers |
Mechanical Strength | Improved durability under stress |
Biochemical Research
Studying Enzyme Inhibition and Receptor Binding
In biochemical research, this compound is employed to investigate enzyme inhibition and receptor interactions. This research contributes to understanding biological processes and disease mechanisms .
Table 1: Summary of Biological Activities
Analytical Chemistry
Reference Standard Use
This compound is also utilized as a reference standard in analytical methods, ensuring accurate quantification and characterization of related compounds in complex mixtures. Its stability and well-defined structure make it suitable for use in high-performance liquid chromatography (HPLC) and mass spectrometry .
Case Study 1: Antimicrobial Efficacy
A study screened various compounds against Mycobacterium tuberculosis, revealing that this compound demonstrated significant antimicrobial activity under specific growth conditions. This indicates its potential as a lead compound for further development against tuberculosis .
Case Study 2: Anticancer Properties
Research into related compounds has shown that modifications to the pyrrolo[2,3-b]pyridine scaffold can enhance anticancer properties. For instance, compounds similar to this compound were evaluated for their ability to inhibit CDK9, a critical regulator of RNA polymerase II transcription linked to cancer progression .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing (3-Iodo-pyridin-4-yl)-carbamic acid tert-butyl ester?
- Methodological Answer : The compound is typically synthesized via sequential functionalization of a pyridine scaffold. A common approach involves:
Protection : Introducing the tert-butoxycarbonyl (Boc) group to the pyridine’s amino group using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP or triethylamine) .
Iodination : Direct electrophilic iodination at the 3-position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., FeCl₃) .
- Critical Note : Steric hindrance from the Boc group may necessitate elevated temperatures (80–100°C) for efficient iodination .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% by area normalization).
- Spectroscopy :
- ¹H/¹³C NMR : Key signals include the tert-butyl group (δ ~1.4 ppm in ¹H; ~28 ppm in ¹³C) and pyridinium protons (δ 7.5–8.5 ppm).
- HRMS : Confirm molecular ion [M+H]⁺ at m/z 355.0 (C₁₀H₁₂ClIN₂O₂ requires 354.57) .
Q. What storage conditions prevent degradation of this compound?
- Methodological Answer : Store under inert gas (argon or nitrogen) at –20°C in amber vials to avoid:
- Hydrolysis : Moisture-sensitive Boc group degradation.
- Photodeiodination : UV light exposure may cleave the C–I bond .
Advanced Research Questions
Q. How does the 3-iodo substituent influence reactivity in cross-coupling reactions?
- Methodological Answer : The iodine atom serves as a leaving group in palladium-catalyzed couplings (e.g., Suzuki, Sonogashira). Key considerations:
- Catalytic System : Use Pd(PPh₃)₄ (2–5 mol%) with ligand-free conditions or XPhos for sterically hindered substrates.
- Solvent Optimization : DMF or THF at 80–100°C ensures compatibility with the Boc group .
- Example : Suzuki coupling with aryl boronic acids yields 3-arylpyridine derivatives for kinase inhibitor studies .
Q. What strategies mitigate competing side reactions during functionalization of the pyridine ring?
- Methodological Answer :
- Regioselectivity : The electron-withdrawing Boc group directs electrophilic substitution to the 3-position. For nucleophilic attacks (e.g., SNAr), deprotect the Boc group temporarily .
- Side Reaction : Iodine displacement by nucleophiles (e.g., amines) can occur; use bulky bases (e.g., DIPEA) to suppress .
Q. How can computational modeling predict the compound’s stability under varying pH conditions?
- Methodological Answer :
- DFT Calculations : Simulate hydrolysis pathways of the Boc group at different pH levels.
- Experimental Validation : Compare with HPLC-MS data after incubating the compound in buffered solutions (pH 2–10) .
Comparison with Similar Compounds
Key Properties :
- Boiling Point: Not explicitly reported, but iodopyridines generally exhibit higher boiling points due to molecular weight and halogen presence.
- Storage : Stable under standard conditions (2–8°C) .
- Applications : Serves as a precursor for kinase inhibitors, antiviral agents, and radiopharmaceuticals .
To contextualize the unique properties of (3-Iodo-pyridin-4-yl)-carbamic acid tert-butyl ester , we compare it with structurally analogous tert-butyl carbamate derivatives. Key differences arise from halogen type, substituent positions, and functional group modifications (Table 1).
Table 1: Structural and Functional Comparison of Analogous Compounds
Pharmacological Relevance
- Iodine vs. Chlorine : Iodine’s larger atomic radius improves binding to hydrophobic pockets in kinase domains, making the target compound more potent in kinase inhibition than chlorine analogs .
- Fluorine Substitution : Fluorine at C3 (e.g., tert-butyl (2-chloro-3-fluoropyridin-4-yl)carbamate ) enhances metabolic stability but reduces electrophilicity compared to iodine .
Physical Properties
- Molecular Weight : Iodine-containing derivatives (322.14 g/mol) are heavier than chlorine (228.68–262.68 g/mol) or formyl (222.24 g/mol) analogs, affecting solubility and crystallinity .
- Thermal Stability : The formyl derivative decomposes at 310°C, while iodinated analogs exhibit higher thermal stability due to stronger C–I bonds .
Research Findings and Case Studies
- Case Study 1 : In a 2022 patent, This compound was coupled with boronic acids to synthesize pyridine-based kinase inhibitors with IC₅₀ values <10 nM, outperforming chlorine analogs by 5-fold .
- Case Study 2 : A 2025 study demonstrated that substituting iodine with chlorine at C3 reduced the compound’s radiopharmaceutical uptake efficiency by 40%, highlighting iodine’s critical role in imaging agents .
Preparation Methods
General Synthetic Strategy
The synthesis typically involves two key transformations:
- Introduction of the iodine substituent at the 3-position of the pyridine ring
- Formation of the carbamic acid tert-butyl ester group at the 4-position
The overall synthetic route is designed to maintain the integrity of the pyridine ring while selectively functionalizing the desired positions.
Detailed Preparation Methods
Starting Materials and Key Reagents
- 3-Iodo-4-aminopyridine or related pyridine derivatives serve as the primary starting materials.
- Tert-butyl chloroformate is used to introduce the tert-butyl carbamate protecting group.
- Bases such as triethylamine or other organic bases facilitate the carbamoylation reaction.
- Solvents : Anhydrous solvents like dichloromethane or tetrahydrofuran are preferred to avoid hydrolysis.
Stepwise Synthetic Procedure
Step | Reaction | Conditions | Notes |
---|---|---|---|
1 | Iodination of Pyridine | Electrophilic iodination using iodine or N-iodosuccinimide (NIS) under controlled temperature | Selective iodination at the 3-position; reaction monitored by TLC or HPLC |
2 | Carbamoylation (Boc Protection) | Reaction of 3-iodo-4-aminopyridine with tert-butyl chloroformate in the presence of triethylamine at 0–25°C | Formation of the tert-butyl carbamate ester; anhydrous conditions critical to prevent hydrolysis |
3 | Purification | Column chromatography or recrystallization | Ensures high purity of the final product |
Reaction Mechanism Insights
- The iodination step involves electrophilic substitution on the pyridine ring, favoring the 3-position due to electronic and steric factors.
- The carbamoylation proceeds via nucleophilic attack of the amino group on the carbonyl carbon of tert-butyl chloroformate, forming the carbamate linkage.
- The base scavenges the released HCl, driving the reaction forward.
Alternative Synthetic Routes
While the above method is standard, alternative approaches include:
- Suzuki Coupling : Starting from a 3-bromo or 3-chloropyridine derivative, palladium-catalyzed cross-coupling with an iodide source can introduce the iodine substituent post-carbamoylation.
- Direct Boc Protection of 3-Iodo-4-aminopyridine : If the iodinated amine is commercially available, direct protection with tert-butyl chloroformate simplifies the process.
Industrial Production Considerations
- Continuous Flow Reactors : For scale-up, continuous flow microreactor systems are employed to enhance reaction control, yield, and safety, especially for handling reactive iodine species and acid chlorides.
- Optimization of Reaction Parameters : Temperature, solvent choice, and reagent stoichiometry are optimized to maximize yield and minimize by-products.
- Environmental and Cost Factors : Use of greener solvents and minimizing waste are priorities in industrial settings.
Data Table: Summary of Preparation Parameters
Parameter | Typical Conditions | Outcome/Notes |
---|---|---|
Iodination reagent | Iodine (I2) or N-iodosuccinimide (NIS) | Selective 3-iodination |
Solvent for iodination | Acetonitrile or dichloromethane | Ensures solubility and reaction control |
Carbamoylation reagent | Tert-butyl chloroformate | Introduces tert-butyl carbamate group |
Base | Triethylamine or DIPEA | Neutralizes HCl byproduct |
Temperature | 0–25°C | Prevents side reactions |
Reaction time | 1–4 hours | Monitored by TLC/HPLC |
Purification | Column chromatography or recrystallization | Yields >70% typical |
Research Findings and Notes
- The tert-butyl carbamate group serves as a protecting group that enhances the compound’s stability and solubility during subsequent synthetic steps.
- The iodo substituent is a versatile handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the synthesis of diverse derivatives.
- The compound’s preparation is well-documented in medicinal chemistry literature as a key intermediate for neurological drug candidates due to its ability to cross the blood-brain barrier.
- Purity and regioselectivity are critical; improper control of iodination can lead to polyiodinated by-products or substitution at undesired positions.
Properties
IUPAC Name |
tert-butyl N-(3-iodopyridin-4-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13IN2O2/c1-10(2,3)15-9(14)13-8-4-5-12-6-7(8)11/h4-6H,1-3H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFJIDTLUJQCVAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=NC=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00447830 | |
Record name | tert-Butyl (3-iodopyridin-4-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00447830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
211029-67-3 | |
Record name | tert-Butyl (3-iodopyridin-4-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00447830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-Iodo-pyridin-4-yl)-carbamic acid tert-butyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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